N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine
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Description
This compound is a pyridinamine derivative with nitro groups at the 3 and 5 positions of the pyridine ring. The nitrogen of the amine group is bonded to a phenyl ring, which is substituted with a chloro group at the 4 position and a trifluoromethyl group at the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitro groups, and the attachment of the phenyl ring with its substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and phenyl rings, the electron-withdrawing nitro groups, and the polar amine group. The trifluoromethyl group would add a degree of steric hindrance and electron-withdrawing character .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the nitro groups and the amine group suggests that this compound could form hydrogen bonds. The trifluoromethyl group could increase the compound’s lipophilicity .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O4/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-10(20(23)24)4-7(5-17-11)19(21)22/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYHIKZDMWDTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine |
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